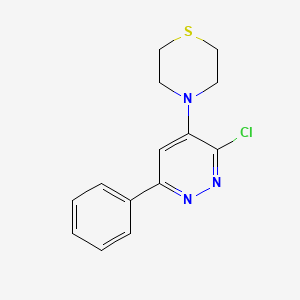
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is a chemical compound with the molecular formula C14H14ClN3S. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a suitable dicarbonyl compound. In this case, the starting material could be 3-chloro-6-phenylpyridazine.
Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-6-phenylpyridazine with thiomorpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound can be used in biological assays to study its effects on various cellular pathways.
Industry: It may be used in the development of new pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Disubstituted Pyridazine Derivatives: These compounds share the pyridazine core and have been studied for their anticancer properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a thiomorpholine group makes it a versatile compound for various applications in medicinal chemistry and beyond.
Propriétés
Numéro CAS |
89868-05-3 |
|---|---|
Formule moléculaire |
C14H14ClN3S |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
4-(3-chloro-6-phenylpyridazin-4-yl)thiomorpholine |
InChI |
InChI=1S/C14H14ClN3S/c15-14-13(18-6-8-19-9-7-18)10-12(16-17-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
IGIHMNQRGGNDRN-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
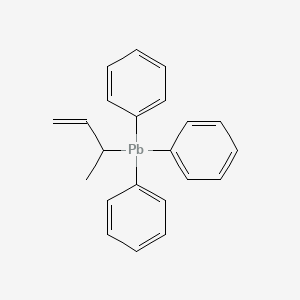
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
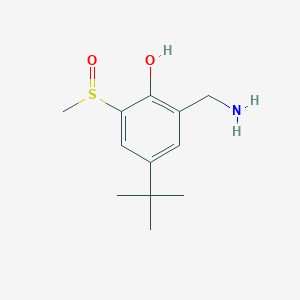
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
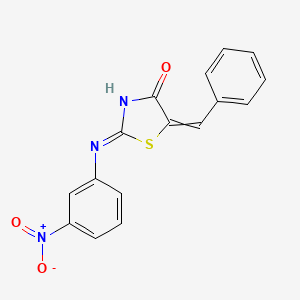

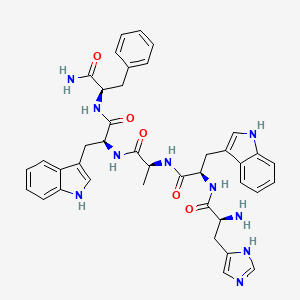

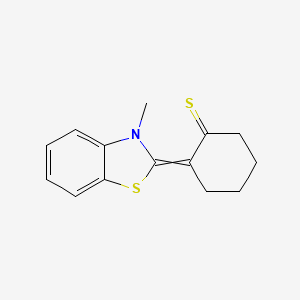
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
